molecular formula C10H9N3O3 B8628843 5-Methyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole

5-Methyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole

Cat. No.: B8628843
M. Wt: 219.20 g/mol
InChI Key: BIBQUOMJIXIKBS-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-methyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C10H9N3O3/c1-7-11-10(12-16-7)6-8-2-4-9(5-3-8)13(14)15/h2-5H,6H2,1H3

InChI Key

BIBQUOMJIXIKBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of N′-hydroxy-2-(4-nitrophenyl)ethanimidamide (2.38 g) and N,N-dimethylacetamide (30 mL) was added acetyl chloride (0.96 g) at room temperature and the mixture was stirred at room temperature for 15 hrs. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. A mixture of obtained residue and xylene (100 mL) was heated under reflux for 24 hrs. The reaction mixture was concentrated and ethyl acetate was added to the obtained residue. The mixture was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to give 5-methyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole as orange crystals (1.00 g, yield 37%) from a fraction eluted with hexane-ethyl acetate (4:1-3:1, v/v). Recrystallization thereof from ethyl acetate-hexane gave orange prism crystals. melting point: 66-67° C.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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